Sodium monohydrate
Description
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Structure
2D Structure
Properties
CAS No. |
159536-30-8 |
|---|---|
Molecular Formula |
H2NaO |
Molecular Weight |
41.005 g/mol |
InChI |
InChI=1S/Na.H2O/h;1H2 |
InChI Key |
NASFKTWZWDYFER-UHFFFAOYSA-N |
Canonical SMILES |
O.[Na] |
Origin of Product |
United States |
Fundamental Aspects of Hydrated Sodium Compounds in Chemical Research
Theoretical Frameworks for Hydration Analysis
Theoretical and computational methods provide invaluable insights into the intricate hydration phenomena involving sodium ions and their associated water molecules.
Furthermore, quantum mechanical simulations, often combined with quasi-chemical theory, are employed to determine the absolute free energy scale for ion hydration. For the Na⁺ ion, the hydration free energy can be partitioned into inner-shell (chemical), packing, and long-range contributions. High-level quantum chemical calculations, such as CCSD(T), are used to estimate quantum corrections to the hydration free energy, particularly for induction and dispersion interactions pnas.org. Advanced neural network-based molecular dynamics (NNIP-MD) methods are also being developed to achieve quantum-level accuracy with the efficiency of classical simulations, allowing for the exploration of thermodynamic properties like the excess chemical potential of solute ion pairs in molten salts rsc.org.
Computational approaches, such as ab initio molecular dynamics (AIMD) simulations, are critical for characterizing the dynamic nature of solvation shells and water molecule interactions around sodium ions. Radial Distribution Functions (RDFs) are commonly used to define solvation shells based on distance criteria. For Na⁺ ions, the first and second solvation shells are typically clearly separated by a deep first minimum in the Na-O and Na-H RDFs nih.govrsc.org.
Studies on NaCl solutions using AIMD simulations have shown that the coordination number of Na⁺ in aqueous solution ranges from 5.0 to 5.5, which aligns with experimental X-ray and neutron scattering data nih.gov. Different algorithms, such as GC (simple radial cutoff), RAD, RADopen, and MV, are employed to assign ligands to specific solvation shells and to detect transitions from the first solvation layer, providing insights into average coordination numbers and ligand exchange rates acs.org.
Crystallographic Insights into Hydration States
Crystallographic studies, primarily through X-ray diffraction, provide direct structural information about how water molecules are incorporated into the solid state of sodium monohydrates, revealing their precise arrangement and interactions within the crystal lattice.
Sodium Hydroxide (B78521) Monohydrate (NaOH·H₂O) crystallizes in an orthorhombic system with the space group Pbca. Its structure is described as a hydrargillite-like layer arrangement, where each sodium atom is surrounded by six oxygen atoms—three from hydroxide ions and three from water molecules. Hydrogen atoms of the hydroxyls form strong bonds within each oxygen layer, and adjacent layers are held together by hydrogen bonds between water molecules. The unit cell dimensions for NaOH·H₂O are reported as a = 1.1825 nm, b = 0.6213 nm, and c = 0.6069 nm wikipedia.org.
Other notable sodium monohydrates and their crystallographic characteristics include:
Ibandronate Sodium Monohydrate (C₉H₂₂NNaO₇P₂·H₂O) : This bisphosphonate drug crystallizes in the triclinic system, space group P-1. The crystal packing is characterized by centrosymmetric double chains of octahedrally coordinated Na cations elongated along the iucr.org direction. The water molecules are located within the inter-chains cavities iucr.org.
Sodium Acetylacetonate (B107027) Monohydrate (Na[C₅H₇O₂]·H₂O) : This compound exhibits a distorted octahedral coordination around the Na⁺ ion. Two trans water molecules act as symmetrical bridges between adjacent Na⁺ ions, with Na-O separations of approximately 2.423 Å and 2.422 Å. Additional oxygen atoms from chelated and neighboring acetylacetonate ligands complete the coordination sphere, and the Na⁺ ions form a zigzag chain parallel to the b-axis cambridge.org.
Cloxacillin (B1194729) this compound (C₁₉H₁₇ClN₃O₅SNa·H₂O) : Its crystal structure, solved using synchrotron X-ray powder diffraction, is characterized by corner-sharing chains of irregular NaO₅ polyhedra along the a-axis. The carboxylate group chelates to the Na⁺ and bridges two Na⁺ cations, with the water molecule and a carbonyl group completing the coordination sphere nih.gov.
Sodium Carbonate Monohydrate (Na₂CO₃·H₂O) : This compound crystallizes in the orthorhombic space group P2₁ab. The structure features sheets of CO₃²⁻ ions bonded to Na⁺ ions, with water molecules positioned roughly halfway between these sheets. Each CO₃²⁻ ion bonds edgewise to both Na⁺ ions, and the Na⁺ ions exhibit irregular, but similar, seven-neighbor coordinations scielo.br.
The following table summarizes key crystallographic data for selected sodium monohydrates:
| Compound | Chemical Formula | Crystal System | Space Group | Unit Cell Parameters (Å) | Z | PubChem CID |
| Sodium Hydroxide Monohydrate | NaOH·H₂O | Orthorhombic | Pbca | a = 11.825, b = 6.213, c = 6.069 (nm converted to Å) | - | 23719242 |
| Sodium Uranyl Triformate Monohydrate | NaUO₂(HCOO)₃·H₂O | Monoclinic | P2₁/c | a = 6.317, b = 24.438, c = 6.735, β = 117.65° | 4 | - |
| Ibandronate this compound | C₉H₂₂NNaO₇P₂·H₂O | Triclinic | P-1 | a = 5.973, b = 9.193, c = 14.830, α = 98.22°, β = 98.97°, γ = 93.74° | 2 | 138926-19-9 |
| Sodium Acetylacetonate Monohydrate | Na[C₅H₇O₂]·H₂O | Monoclinic | P2₁/c | a = 11.102, b = 6.058, c = 10.287, β = 104.50° | 4 | - |
| Cloxacillin this compound | C₁₉H₁₇ClN₃O₅SNa·H₂O | Orthorhombic | P2₁2₁2₁ | a = 7.989, b = 10.918, c = 25.559 | 4 | - |
| Sodium Carbonate Monohydrate | Na₂CO₃·H₂O | Orthorhombic | P2₁ab | a = 6.474, b = 10.724, c = 5.259 | 4 | 2735133 |
Polymorphism, the ability of a solid compound to exist in two or more crystal forms with identical chemical composition but different molecular arrangements, is a critical aspect of hydrated sodium compounds. The presence or absence of water, and the specific hydration level, can lead to different polymorphic forms, often termed pseudopolymorphs (hydrates or solvates) google.com.
For example, Ibandronate this compound has been reported to exist in various polymorphic forms, including Form I, Form II (crystalline), and Form III (amorphous) researchgate.net. These different forms can exhibit distinct physical properties, such as solubility, hygroscopicity, and flowability, which are crucial in pharmaceutical development researchgate.net. Avibactam sodium, another model compound, exists as a monohydrate (Form A), a dihydrate (Form E), and two anhydrous forms (Form B and D). Dynamic Vapor Sorption (DVS) experiments showed that the moisture-dependent stability increased in the order: Form B < Form D < Form A < Form E, indicating the stabilizing role of water molecules acs.orgrasayanjournal.co.in.
Rabeprazole sodium also exhibits polymorphism, with a crystalline hydrate (B1144303) γ form identified as a monohydrate based on its water content researchgate.net. Similarly, sodium naproxen (B1676952) is known to exist as an anhydrate, a monohydrate, two dihydrate polymorphs, and a tetrahydrate, with transformations occurring between these forms depending on temperature and humidity google.com. Pantoprazole sodium salt also exists in an approximately monohydrate form, distinct from its sesquihydrate form nih.gov.
Water molecules play a significant role in the crystal packing and lattice interactions of sodium monohydrates. They can stabilize crystal structures by forming extensive hydrogen bond networks, compensating for potential intermolecular interactions, and filling voids within the crystal lattice acs.orgrasayanjournal.co.inmdpi.comrsc.org.
In the crystal structure of Avibactam this compound (Form A), the integration of water molecules noticeably compensates for potential intermolecular interactions, thereby significantly improving the crystal's stability compared to its anhydrous forms acs.orgrasayanjournal.co.in. Similarly, in nitrofurantoin (B1679001) salt monohydrate, strong O-H···O hydrogen bonds formed between the nitrofurantoin ions and water molecules are among the shortest hydrogen bonds in the crystal structure, contributing to its greater thermal stability compared to its tetrahydrate form rsc.org.
Synthesis and Advanced Preparation Methodologies for Specific Sodium Monohydrates
Novel Synthetic Routes and Reaction Pathways for Monohydrate Formation
The synthesis of specific sodium monohydrates often involves controlled crystallization processes from aqueous solutions, where the hydration state is influenced by factors such as temperature, concentration, and the presence of other substances. For instance, sodium carbonate exists in several hydrated forms, including the monohydrate (Na₂CO₃·H₂O), which can be formed from the efflorescence of the decahydrate (B1171855) or by heating sodium hydrogencarbonate in processes like the Solvay process wikipedia.org.
A more specific example of monohydrate formation is observed in the synthesis of 4-sulfophenyl isothiocyanate sodium salt monohydrate (C₇H₆NNaO₄S₂·H₂O). Its synthesis typically involves the reaction of a sulfonyl chloride derivative with potassium thiocyanate (B1210189) to yield the corresponding isothiocyanate, followed by neutralization with sodium hydroxide (B78521) to form the sodium salt. The monohydrate form is then obtained through crystallization from water smolecule.com.
Another common sodium monohydrate is sodium phosphate (B84403) monobasic monohydrate (NaH₂PO₄·H₂O), also known as sodium dihydrogen phosphate monohydrate. This compound is widely used and is typically produced as a food-grade compound parichemicals.com. While specific "novel" routes are continuously explored in chemical synthesis, the fundamental reaction pathways for forming sodium monohydrates generally involve the controlled interaction of sodium-containing precursors with their respective acid or anion sources in an aqueous environment, followed by crystallization under conditions that favor the monohydrate form.
Hydrothermal Synthesis Approaches for Hydrated Materials
Hydrothermal synthesis is a versatile method for preparing crystalline materials, including various hydrated sodium compounds, under elevated temperature and pressure conditions. This approach is particularly effective for compounds that are insoluble in water at ambient temperatures or require specific crystalline phases. While direct synthesis of simple sodium monohydrates via hydrothermal routes might not be as commonly documented as other methods, the principles are well-applied to more complex hydrated sodium materials.
For example, hydrothermal methods have been successfully employed in the synthesis of hydrated sodium aluminosilicates, such as sodalite-type structures and zeolites, often utilizing raw materials like fly ash mdpi.comresearchgate.net. These processes typically involve the alkaline dissolution of silicates and aluminates in hot aqueous solutions, leading to the crystallization of hydrated products. The reaction conditions, including alkali concentration, temperature, and reaction time, significantly influence the structure and properties of the resulting aluminosilicate (B74896) sodium hydrate (B1144303) researchgate.net. Similarly, crystalline sodium disilicate can be prepared hydrothermally from quartz sand and caustic soda solution at elevated temperatures and pressures google.com. These examples highlight the utility of hydrothermal synthesis in controlling the hydration and crystallization of sodium-containing compounds, providing a pathway for obtaining specific hydrated phases, even if not explicitly monohydrates in all cases.
Green Chemistry Principles and Sustainable Manufacturing Practices in Monohydrate Production
The application of Green Chemistry principles is crucial for developing sustainable and environmentally benign processes for the production of chemical compounds, including sodium monohydrates. These principles aim to minimize or eliminate the use and generation of hazardous substances throughout the design, manufacture, and application of chemical products oil-gasportal.comresearchgate.net.
Key principles relevant to monohydrate production include:
Waste Prevention: Designing synthetic routes that prevent waste generation rather than treating it afterward. This involves maximizing the incorporation of raw materials into the final product, a concept known as "atom economy" oil-gasportal.comkahedu.edu.inacs.org.
Safer Solvents and Auxiliaries: Prioritizing the use of safer, environmentally benign solvents, with water being an ideal choice, especially for hydrated compounds oil-gasportal.comresearchgate.netkahedu.edu.in. Minimizing the total amount of auxiliary substances used also reduces waste oil-gasportal.com.
Design for Energy Efficiency: Conducting synthetic methods at ambient temperature and pressure whenever possible to reduce energy requirements oil-gasportal.comacs.org.
Use of Renewable Feedstocks: Utilizing raw materials derived from renewable sources, such as biomass, instead of petrochemical products oil-gasportal.comkahedu.edu.in.
Catalysis: Employing catalytic reagents, which are superior to stoichiometric reagents, to achieve higher efficiency and reduce waste researchgate.netacs.org. Biocatalysis, for instance, offers highly selective reactions under mild conditions, aligning with many green chemistry principles researchgate.net.
By integrating these principles, the production of sodium monohydrates can become more sustainable, reducing environmental impact and resource consumption.
Control of Hydration State During Crystallization Processes
The control over the hydration state of sodium salts during crystallization is a critical aspect of their synthesis, as different hydrates possess distinct properties. The final morphology and hydration level of a crystalline product are influenced by the internal structure of the compound and external growth conditions such as cooling rate, solvent, and supersaturation mdpi.com.
Sodium salts, such as sodium carbonate and sodium sulfate (B86663), are known to exist in various hydrated forms depending on environmental factors. Sodium carbonate, for example, can be found as anhydrous, monohydrate, heptahydrate, and decahydrate wikipedia.org. Similarly, sodium sulfate exists as anhydrous thenardite (Na₂SO₄), heptahydrate (Na₂SO₄·7H₂O), and decahydrate (mirabilite, Na₂SO₄·10H₂O) nih.govmdpi.com. The interconversion between these forms, particularly between anhydrous and hydrated states, can be triggered by changes in temperature and relative humidity researchgate.netnih.gov. For instance, mirabilite readily effloresces to form the monohydrate wikipedia.org.
The precise control of water activity in the crystallization environment is paramount. Factors such as temperature-induced crystallization can lead to different hydrated phases for salts whose solubility is temperature-dependent, as seen with sodium sulfate mdpi.com.
Influence of Solvent Systems on Crystal Morphology
Solvent systems play a significant role in determining the crystal morphology of hydrated compounds. The interaction between the solvent and the crystal surface can alter the relative growth rates of different crystal facets, thereby influencing the final shape of the crystal mdpi.comacs.org.
The adsorption strength of the solvent to the crystal plane, as well as the crystal plane's attraction to the solute, are key factors researchgate.net. The polarity of the solvent has a substantial influence on crystal morphology, with stronger polar solvents generally exhibiting stronger interactions with the crystal plane researchgate.net. Hydrogen bonding is particularly important in determining the adsorption strength between solvent molecules and crystal surfaces researchgate.net. For example, studies have shown that changing the solvent system can significantly impact the morphology of crystals, even for compounds like cloxacillin (B1194729) this compound acs.orgscispace.com.
Mechanistic Studies of Interface Interactions and Crystal Growth
Mechanistic studies of interface interactions provide insights into the fundamental processes governing crystal growth and the formation of specific hydrated forms. Crystal growth is a complex phenomenon dictated by the interplay of the compound's intrinsic crystal structure and external environmental conditions mdpi.com.
At the molecular level, the selective adsorption of solvent molecules or additives onto specific crystal faces can inhibit or promote their growth, leading to variations in crystal morphology mdpi.com. These interactions are often driven by electrostatic forces and hydrogen bonding between the solute, solvent, and any present additives mdpi.comresearchgate.net. The diffusion ability of the solvent on the crystal surface also affects the interaction, with rapid diffusion contributing to strong solvent-crystal surface interactions that can inhibit crystal growth mdpi.com. Understanding these interfacial mechanisms is crucial for precisely controlling the crystallization process to yield desired monohydrate forms with specific morphological characteristics.
Advanced Purification and Quality Control Techniques for Monohydrate Compounds
Ensuring the purity and quality of this compound compounds is essential for their intended applications. Advanced purification techniques focus on removing impurities, while quality control methods verify the compound's identity, purity, and hydration state.
Purification Techniques: While specific "novel" purification methods for sodium monohydrates are not extensively detailed, general chemical purification techniques are applied. These often include recrystallization from suitable solvent systems, which can also be leveraged to control the hydration state during the process. Other methods may involve precipitation, filtration, and washing steps designed to remove soluble and insoluble impurities.
Quality Control Techniques:
Moisture Content Determination: For hydrated salts, accurately determining the water content is paramount. Common techniques include Karl Fischer titration, which is precise but can be labor-intensive and uses toxic chemicals, and Loss on Drying (LOD), which is less sensitive for very low water levels americanpharmaceuticalreview.com. Near-infrared (NIR) spectroscopy offers a rapid, non-destructive method for assessing water content in buffer salts, providing a quick assessment of suitability for use americanpharmaceuticalreview.com.
Spectroscopic and Diffraction Methods: Techniques such as X-ray diffraction (XRD) and Fourier-transform infrared (FT-IR) spectroscopy are used to confirm the crystalline structure and presence of water molecules, distinguishing between different hydrates and anhydrous forms mdpi.comresearchgate.netgoogle.com.
Chromatographic Methods: For organic sodium salts, high-performance liquid chromatography (HPLC) can be used to assess the purity of the organic component and identify any related impurities gatech.edu.
Elemental Analysis: Used to determine the elemental composition, which can verify the chemical formula and indirectly the hydration state.
Routine Quality Control: Standard laboratory practices for quality control include processing duplicate samples and spiked samples throughout the analytical process to ensure precision and accuracy. Acceptable relative standard deviation for duplicates is typically less than 10%, and spike recovery should be within 90-110% synectics.net.
These techniques collectively ensure that this compound compounds meet the required specifications for purity and hydration.
Compound Names and PubChem CIDs
Spectroscopic and Advanced Analytical Characterization Techniques
Vibrational Spectroscopy for Structural Elucidation and Monitoringwikipedia.orgontosight.aisc.edunih.gov
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is widely employed to identify functional groups, determine molecular structures, and monitor phase transformations in hydrated compounds, including sodium monohydrates. These techniques are sensitive to changes in bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are particularly relevant in hydrated systems.
FT-IR spectroscopy is a powerful technique for characterizing sodium monohydrates by identifying their characteristic vibrational modes. It is particularly effective in detecting the presence and environment of water molecules and hydroxyl groups within the crystal structure. For instance, FT-IR spectra have been utilized to identify functional groups such as carboxyl (COO⁻), carbonyl (C=O), hydroxyl (-OH), and water (H₂O) in compounds like sodium hydrogen tartrate monohydrate. scialert.netscialert.netresearchgate.net The C=O stretching vibration of carboxylic acids, typically found in the region of 1870-1650 cm⁻¹, was identified at 1873 and 1721 cm⁻¹ in the IR spectrum of sodium hydrogen tartrate monohydrate. scialert.net
FT-IR spectroscopy also plays a crucial role in distinguishing between different polymorphic forms of hydrated compounds. In the case of pantaprazole sodium monohydrate, FT-IR, in conjunction with thermal analysis, was used for the characterization and quantification of polymorphic mixtures, demonstrating significant differences and good resolution in their spectra. nih.gov Similarly, FT-IR spectra have been recorded and interpreted for Martius Yellow sodium salt monohydrate, providing insights into its vibrational characteristics. researchgate.net
Table 1: Representative FT-IR Vibrational Frequencies for Sodium Hydrogen Tartrate Monohydrate
| Functional Group | FT-IR Wavenumber (cm⁻¹) scialert.net |
| C=O Stretching | 1873, 1721 |
| C-H Anti-symmetric Stretching | 2976 |
| C-H Symmetric Stretching | 2936 |
| C-H Out-of-plane Bending | 789, 679, 617, 523 |
Raman spectroscopy complements FT-IR by providing information on different vibrational modes, often those that are Raman-active due to changes in polarizability. This technique is particularly valuable for in situ monitoring of transformations, such as dehydration processes or recrystallization. For example, Raman spectra have been reported for hydrated sodium metaborates (NaBO₂·xH₂O, where x=2 and 1/3) to understand their thermal stability and dehydration mechanisms. acs.orgacs.orgresearchgate.net The transformation from tetrahedrally coordinated boron to trigonal boron upon heating was observed using Raman spectroscopy. acs.org
Similar to FT-IR, FT-Raman spectroscopy has been used for the functional group identification of sodium hydrogen tartrate monohydrate, with C-H symmetric stretching vibrations observed at 2947 cm⁻¹ and C-H out-of-plane bending vibrations at 783 and 677 cm⁻¹. scialert.netscialert.netresearchgate.net Raman spectra have also been employed to monitor the spontaneous recrystallization of monosodium aluminate hydrate (B1144303) (MSA) into nonasodium bis(hexahydroxyaluminate) trihydroxide hexahydrate (NSA) in highly alkaline solutions, providing evidence of structural changes over time. nih.gov
Table 2: Representative FT-Raman Vibrational Frequencies for Sodium Hydrogen Tartrate Monohydrate
| Functional Group | FT-Raman Wavenumber (cm⁻¹) scialert.net |
| C-H Symmetric Stretching | 2947 |
| C-H Out-of-plane Bending | 783, 677 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Probingnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides detailed atomic-level information about molecular structure, dynamics, and interactions in solid-state materials, including sodium monohydrates. It is particularly sensitive to the local environment of specific nuclei, such as sodium (²³Na), hydrogen (¹H), and oxygen (¹⁷O). mdpi.com
Solid-state NMR (SS-NMR) is crucial for characterizing the structural and dynamic properties of solid materials in their native state. mdpi.com For sodium-containing hydrates, SS-NMR, particularly ²³Na NMR, can reveal the hydration structure of sodium ions. Studies on Na-montmorillonite, for instance, have utilized ²³Na triple quantum (3Q) MAS NMR to determine quadrupole coupling constants (CQ) and isotropic chemical shifts (δiso) of sodium ions in interlayer spaces. researchgate.net The CQ values were found to be remarkably dependent on water content, increasing with hydration up to a certain point and then decreasing with further water increase, indicating changes in the local environment of Na⁺ ions. researchgate.net
¹H Magic Angle Spinning (MAS) NMR spectroscopy is also employed to study hydrogen bonding and proton transfer dynamics within sodium silicate (B1173343) hydrates (Na₂H₂SiO₄·xH₂O). Low-temperature ¹H MAS NMR experiments can freeze the dynamic averaging of proton chemical shifts of water molecules, allowing for the resolution of distinct resonance lines corresponding to water molecules involved in different hydrogen-bonding environments. researchgate.net
SS-NMR can also differentiate between various crystal forms and solvates. For example, SS-NMR spectra have been used to investigate structural differences and conformational polymorphism in cefazolin (B47455) sodium pentahydrate, providing insights into local and long-range structures. frontiersin.org Furthermore, ²⁷Al MAS NMR and ²⁷Al multiple quantum (MQ) MAS NMR spectroscopy have been applied to study Al³⁺ coordination changes during the solid-state recrystallization of sodium aluminate hydroxy hydrates, revealing the short-lived nature of intermediate coordination states. nih.gov
Quantum chemical calculations, particularly Density Functional Theory (DFT), are often combined with NMR spectroscopy to aid in site assignment and provide a deeper understanding of the electronic and structural properties of sodium monohydrates. DFT calculations can predict NMR parameters, such as chemical shifts and quadrupole coupling constants, which can then be compared with experimental data for validation and detailed structural elucidation.
For instance, DFT calculations on hydrated Na⁺(OH₂)n gas phase clusters have provided realistic Na⁺ hydrate structures and successfully reproduced measured vibrational frequencies, which can be correlated with NMR parameters. nih.gov In the study of sodium silicate hydrates, quantum-chemical calculations complement solid-state NMR to provide joint insights into the dynamics of hydrogen bonds and proton transfer in these systems. researchgate.net Simulations based on NMR parameters have also been used to propose the existence of specific hydration structures for sodium ions, such as square-planar coordination with four water molecules or octahedral coordination, in good agreement with experimental observations. researchgate.net
Terahertz Spectroscopy for Low-Frequency Vibrational Analysisscialert.net
Terahertz (THz) spectroscopy, operating in the low-frequency region of the electromagnetic spectrum (typically 0.1-10 THz), is a valuable tool for analyzing collective vibrational modes and intermolecular interactions, including those involving water molecules in hydrated compounds. This technique is particularly sensitive to molecular conformational and structural changes. openrepository.com
Terahertz Time-Domain Spectroscopy (THz-TDS) has been used to probe the formation of sodium chloride dihydrate (NaCl·2H₂O) from aqueous solutions. This process is accompanied by the emergence of distinct absorption peaks in the terahertz spectrum, typically at 1.60, 2.43, 3.34, and 3.78 THz. openrepository.comopenrepository.comresearchgate.net These peaks are assigned to the collective vibrational modes of the formed NaCl·2H₂O hydrate. openrepository.com The low, smooth terahertz absorption of ice provides an ideal background for studying hydrate formation processes. openrepository.com
THz-TDS can also provide insights into ion hydration and the influence of other substances on hydrate formation. Studies have utilized terahertz spectroscopy to investigate ion hydration in water and alcohol mixtures, revealing how the presence of different alcohols can affect the formation of NaCl hydrates by influencing the Na⁺ hydration shell. researchgate.netnih.gov The disappearance of absorption peaks associated with NaCl hydrate at low temperatures in the presence of methanol (B129727) and ethanol, but not tert-butanol, highlights the sensitivity of THz spectroscopy to these subtle interactions. researchgate.net
Table 3: Terahertz Absorption Peaks for NaCl·2H₂O Hydrate
| Terahertz Frequency (THz) openrepository.com | Assignment |
| 1.60 | Collective vibrational modes of NaCl·2H₂O hydrate |
| 2.43 | Collective vibrational modes of NaCl·2H₂O hydrate |
| 3.34 | Collective vibrational modes of NaCl·2H₂O hydrate |
| 3.78 | Collective vibrational modes of NaCl·2H₂O hydrate |
Differentiation of Hydration States using THz Time-Domain Spectroscopy
Terahertz (THz) Time-Domain Spectroscopy (THz-TDS) is a powerful, non-destructive technique increasingly employed for the characterization of pharmaceutical solids, including the differentiation of hydration states. THz waves, located in the 0.1–10 THz band of the electromagnetic spectrum, are highly sensitive to intermolecular interactions and low-frequency vibrational modes within crystal lattices, such as lattice phonon vibrations and intramolecular vibrations frontiersin.orgnih.gov. These vibrational motions are profoundly influenced by the arrangement and orientation of molecules within the crystal lattice, making THz-TDS an effective tool for distinguishing between anhydrous, monohydrate, and other hydrated forms of a compound frontiersin.org.
For instance, THz-TDS has been successfully used to obtain distinct spectral data for different hydration states of carbohydrates, such as D-glucose anhydrate and monohydrate mixtures, demonstrating its sensitivity to subtle structural changes caused by water molecules within the crystal lattice frontiersin.orgnih.gov. The unique THz fingerprint absorption characteristics allow for qualitative identification of different crystal forms and hydration levels frontiersin.org.
Monitoring Dehydration Processes with THz Spectroscopy
THz spectroscopy is also valuable for monitoring dehydration processes in real-time or under controlled conditions. As water molecules are removed from a hydrated crystal structure, the intermolecular interactions and lattice vibrations change, leading to observable shifts or changes in the THz absorption spectra. This capability allows researchers to study the kinetics of dehydration and understand the mechanisms by which water is lost from the crystal lattice frontiersin.org. For example, THz-TDS has been utilized to detect the transformation and dehydration kinetics of methylene (B1212753) blue hydrates, providing insights into these dynamic processes frontiersin.org.
Multi-Spectroscopy Approaches for Investigating Molecular Interactions
While individual spectroscopic techniques offer unique insights, combining multiple spectroscopic approaches provides a more comprehensive understanding of molecular interactions and structural characteristics of sodium monohydrates. Techniques such as infrared (IR) spectroscopy, Raman spectroscopy, and solid-state nuclear magnetic resonance (SS-NMR) spectroscopy complement THz-TDS by probing different types of molecular vibrations and environments.
IR and Raman Spectroscopy: These techniques provide information on higher-frequency intramolecular vibrations, which can be affected by the presence of water molecules and their hydrogen bonding networks within the crystal structure.
Solid-State NMR: SS-NMR can provide detailed information about the local environment of atoms, including hydrogen atoms from water molecules, offering insights into the precise location and dynamics of water within the crystal lattice.
By integrating data from these diverse spectroscopic methods, researchers can build a more complete picture of the hydration state, polymorphs, and the nature of molecular interactions within this compound compounds.
Advanced Thermal Analysis for Hydration Characterization
Thermal analysis techniques are indispensable for characterizing the hydration states and polymorphic forms of chemical compounds, including sodium monohydrates. These methods measure changes in physical and chemical properties as a function of temperature, providing quantitative data on water content, thermal stability, and phase transitions.
Thermogravimetric Analysis (TGA) for Hydration Loss Quantification and Polymorph Studies
Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere mdpi.com. For hydrated compounds, TGA is primarily used to quantify the amount of water of hydration present and to determine the temperature at which dehydration occurs. The weight loss observed in a TGA thermogram directly corresponds to the loss of volatile components, such as water mdpi.com.
Table 1: Example TGA Data for a Monohydrate Compound
| Event Description | Temperature Range (°C) | Weight Loss (%) | Interpretation |
| Dehydration | ~100-150 | ~3.8 | Loss of one water molecule per molecule acs.org |
Note: Data adapted from characterization of BMS-817399 Form 1, a monohydrate acs.org.
For example, studies on BMS-817399 Form 1, a monohydrate, showed a weight loss of approximately 3.8 wt% in its TGA data, which precisely corresponds to the removal of one water molecule per molecule of the drug compound acs.org. TGA can also assist in polymorph studies by revealing differences in dehydration temperatures or weight loss profiles between different crystalline forms, as polymorphs may exhibit varying thermal stabilities and hydration capacities mdpi.com.
Differential Scanning Calorimetry (DSC) in Polymorph Characterization
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference material as a function of temperature mdpi.com. DSC thermograms provide qualitative and quantitative information on thermal properties such as melting temperatures, glass transition temperatures, crystallization enthalpies, and polymorphic transitions mdpi.com.
For sodium monohydrates, DSC is crucial for:
Identifying Dehydration Endotherms: The loss of water of hydration is often an endothermic process, appearing as an endothermic peak in the DSC thermogram. The temperature and enthalpy of this event can provide insights into the strength of water binding within the crystal lattice.
Characterizing Polymorphs: Different polymorphic forms of a compound, including those with varying hydration states, often exhibit distinct melting points and enthalpies of fusion. DSC can differentiate between these forms, as each polymorph will have a unique thermal signature mdpi.com. For instance, after dehydration, the resulting anhydrous form of BMS-817399 Form 1 (originally a monohydrate) showed a second endothermic event corresponding to its melting at 213.3 °C (onset 208.2 °C), with an enthalpy of fusion (ΔH_f) of 37.1 kJ/mol acs.org.
Assessing Purity and Stability: The presence of impurities or amorphous content can affect the thermal profile, and DSC can be used to assess the purity and thermal stability of the monohydrate form.
Table 2: Example DSC Data for a Monohydrate Compound
| Event Description | Peak Temperature (°C) | Onset Temperature (°C) | Enthalpy (kJ/mol) | Interpretation |
| Dehydration | Varies | Varies | Endothermic | Loss of water of hydration acs.org |
| Melting (after dehydration) | 213.3 | 208.2 | 37.1 | Melting of the resulting anhydrous form acs.org |
Note: Data adapted from characterization of BMS-817399 Form 1, a monohydrate acs.org.
Combined TGA-DSC analysis provides a powerful tool for understanding the complex thermal behavior of sodium monohydrates, allowing for the simultaneous quantification of mass loss and associated thermal events, which is essential for comprehensive hydration characterization and polymorph studies.
Investigating Intermolecular and Solute Solvent Interactions
Solute-Solvent and Solute-Solute Interaction Mechanisms in Aqueous Systems
The behavior of sodium-containing compounds in aqueous solutions is governed by a complex interplay of forces between the solute ions (Na⁺ and the corresponding anion), the solvent water molecules, and among the solute ions themselves. These interactions dictate the macroscopic properties of the solution.
Volumetric and viscometric measurements are powerful techniques for probing solute-solvent and solute-solute interactions. ijcr.infoijcr.infosciencepublishinggroup.combohrium.comresearchgate.netnih.gov By measuring properties like density (ρ) and viscosity (η) at various concentrations and temperatures, key thermodynamic parameters can be calculated to elucidate the nature of these interactions. ijcr.infoijcr.info
Positive values for parameters like the Jones-Dole B-coefficient and certain transfer volumes suggest the presence of strong solute-solvent interactions, often indicating a "structure-making" effect where the solute organizes surrounding solvent molecules. ijcr.infoijcr.info Studies on various aqueous solutions containing sodium salts consistently demonstrate the significant role of ion-solvent interactions. researchgate.netresearchgate.net For instance, research on D-(+)-maltose monohydrate in aqueous sodium saccharin solutions revealed that substantial interactions occur between the hydrophilic groups of the sugar and the Na⁺ ion of the co-solute. ijcr.infoijcr.info Similarly, investigations into glycine in aqueous NaCl solutions highlight strong solute-solvent interactions. sciencepublishinggroup.comresearchgate.net
These approaches rely on calculating specific parameters from experimental data to interpret molecular-level interactions.
Table 1: Key Parameters in Volumetric and Viscometric Studies and Their Interpretation
| Parameter | Symbol | Method | Interpretation of Positive/Negative Values |
|---|---|---|---|
| Apparent Molar Volume | Vφ | Densitometry | Provides information about the volume occupied by the solute and changes in solvent volume due to hydration. bohrium.comnih.gov |
| Limiting Apparent Molar Volume | Vφ° | Densitometry | Reflects solute-solvent interactions at infinite dilution. Positive transfer volumes (from water to another solvent) often indicate stronger interactions in the new solvent system. bohrium.com |
| Jones-Dole A-coefficient | A | Viscometry | Represents solute-solute interactions (ion-ion interactions). sciencepublishinggroup.com |
| Jones-Dole B-coefficient | B | Viscometry | Indicates solute-solvent interactions. Positive values suggest structure-making effects, while negative values imply structure-breaking. ijcr.infosciencepublishinggroup.com |
| Temperature Dependence of B | dB/dT | Viscometry | A negative value is a strong indicator of a solute's structure-making ability, whereas a positive value indicates structure-breaking. ijcr.infoijcr.info |
Pure liquid water is characterized by a dynamic, three-dimensional network of hydrogen bonds. nih.gov The introduction of ions, such as Na⁺, disrupts this native structure and creates new arrangements. nih.gov The strong electrostatic field of the Na⁺ cation attracts the negative dipole of surrounding water molecules, forming a hydration shell. nih.govnih.gov This ion-dipole interaction is typically stronger than the water-water hydrogen bonds it replaces, leading to a more ordered, albeit localized, structure. nih.gov
Hydration Phenomena and Their Impact on Chemical Reactivity
Hydration, the process by which water molecules attach to solute molecules or ions, is fundamental to the chemistry of aqueous solutions. melscience.com For ionic compounds, this results in the formation of hydration shells around the ions, which significantly modulates their properties and reactivity. nih.govnih.gov
The hydration state of an ion like sodium is critical to its function and interaction in biological systems and biochemical assays. The shell of water molecules surrounding the Na⁺ ion influences its effective size, charge density, and mobility. In the context of a biochemical assay, this hydration shell can act as a mediator in the ion's interaction with proteins or other biomolecules. nih.gov For an ion to bind to a protein, for instance, it may need to shed some or all of the water molecules from its primary hydration shell, a process that has an associated energy cost. nih.gov
Furthermore, the hydration of ions affects the properties of the surrounding water, which can in turn influence protein structure and stability. nih.gov The availability of sodium ions to participate in a reaction or binding event is directly linked to its hydration. nih.gov Studies on protein-salt interactions have shown that the exposure of hydrophilic segments on proteins can facilitate hydration and the subsequent release and availability of sodium. nih.gov
In solid crystalline compounds, water molecules can be incorporated into the crystal lattice, forming hydrates. libretexts.orgwikipedia.org This "water of hydration" or "water of crystallization" is not merely adsorbed on the surface but is an integral part of the crystal's structure, present in a definite stoichiometric ratio. wikipedia.org In a compound such as a sodium monohydrate, the single water molecule is typically held by strong electrostatic ion-dipole interactions with the Na⁺ cation. quora.com
These coordinated water molecules play a crucial role in stabilizing the crystal lattice through a network of interactions, including hydrogen bonds with the anion or other parts of the crystal framework. wikipedia.orgquora.com The stability of these hydrates is demonstrated by the fact that energy, typically in the form of heat, is required to remove the water of hydration in a process called dehydration. libretexts.orgrsc.org Upon dehydration, the crystalline properties of the substance are often lost or significantly altered, underscoring the structural importance of the water molecules. wikipedia.orgrsc.org The formation of these stable hydrated complexes is common for salts containing cations like Na⁺. quora.com
Protein-Compound Interaction Studies (e.g., Sulfaclozine this compound)
The interaction between small molecule compounds and proteins, particularly abundant plasma proteins like serum albumin, is a key area of study. A notable example involves the investigation of Sulfaclozine this compound (SSM) with bovine serum albumin (BSA) and human serum albumin (HSA). nih.gov
Multi-spectroscopy and molecular docking techniques have been employed to characterize this interaction. nih.gov Research findings indicate that SSM binds to both BSA and HSA primarily at a specific location known as site I. The binding process leads to changes in the secondary structures of the serum albumin proteins. nih.gov Thermodynamic analysis reveals that electrostatic attraction is the main force responsible for the stability of the SSM-albumin complex. nih.gov Fluorescence studies, including Stern-Volmer analysis, suggest that the mechanism by which SSM quenches the intrinsic fluorescence of the albumins is static, meaning a ground-state complex is formed between the compound and the protein. nih.gov
Table 2: Summary of Research Findings on the Interaction of Sulfaclozine this compound (SSM) with Serum Albumins
| Parameter | Finding | Technique(s) Used | Reference |
|---|---|---|---|
| Binding Site | Binds to Site I of both Bovine Serum Albumin (BSA) and Human Serum Albumin (HSA). | Site Marker Competition, Molecular Docking | nih.gov |
| Primary Interaction Force | Electrostatic attraction is the main stabilizing force. | Thermodynamic Analysis | nih.gov |
| Quenching Mechanism | Static quenching, indicating the formation of a stable ground-state complex. | Fluorescence Spectroscopy, Stern-Volmer Analysis, Fluorescence Lifetime Measurements | nih.gov |
| Effect on Protein Structure | Induces transformation in the secondary structures of the serum albumins. | Circular Dichroism (CD), Synchronous Fluorescence, Fourier-Transform Infrared (FT-IR) Spectroscopy | nih.gov |
| Energy Transfer | Non-radiation energy conversion occurs between SSM and the serum albumins. | Fluorescence Resonance Energy Transfer (FRET) Theory | nih.gov |
Binding Mechanisms and Site Determination via Spectroscopic and Docking Techniques
The precise mechanisms and locations of sodium ion binding to biomolecules can be elucidated using a combination of advanced spectroscopic and computational methods. These techniques provide detailed insights into the molecular environment surrounding the ion.
Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly utilizing the 23Na nucleus, is a powerful tool for characterizing the interactions of sodium ions with macromolecules in solution. nih.gov 23Na NMR can distinguish between different populations of sodium ions: those that are freely moving in the bulk solvent and those whose mobility is restricted due to binding with a larger molecule, such as a protein. nih.govresearchgate.net Studies on various food and biological samples have shown that strong interactions between sodium and the matrix lead to quadrupolar interactions, which can be detected by NMR. nih.gov By analyzing parameters like relaxation times and signal amplitudes, researchers can quantify the amount of "bound" sodium and characterize the structural order around the binding site. nih.gov
Other spectroscopic methods, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, can also provide information on binding. These vibrational techniques can detect changes in the molecular vibrations of a biomolecule upon ion binding, indicating which functional groups are involved in the interaction. mdpi.com
Molecular Docking Techniques
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of sodium, docking studies are essential for understanding how the ion, often along with its hydration shell, fits into the binding pockets of proteins. researchgate.net For G protein-coupled receptors (GPCRs), the presence of an allosteric sodium ion is crucial for stabilizing the inactive form of the receptor and for the binding of antagonist molecules. nih.gov Docking simulations have demonstrated that including the sodium ion in its specific pocket within the protein structure is critical for accurately predicting the binding poses of drug candidates. nih.gov These computational models allow for the characterization of the binding site at an atomic level, identifying key amino acid residues that interact with the hydrated sodium ion through electrostatic forces.
The binding energy between the ligand (the sodium ion) and the protein can be estimated using scoring functions within the docking programs. nih.gov This data helps in ranking potential binding sites and understanding the strength of the interaction.
| Technique | Principle | Information Obtained | Reference Example |
|---|---|---|---|
| 23Na NMR Spectroscopy | Measures the nuclear magnetic resonance of the sodium-23 isotope. | Distinguishes between free and bound sodium ions; quantifies binding; characterizes mobility and the local environment of the binding site. | Characterization of sodium binding in lipoproteic emulsion gels. nih.gov |
| Molecular Docking | Computational simulation of the interaction between a ligand (ion) and a receptor (protein). | Predicts binding pose and orientation; identifies key interacting residues; estimates binding energy and affinity. | Studying the role of the allosteric sodium ion in GPCR-antagonist binding. nih.gov |
| Vibrational Spectroscopy (FTIR/Raman) | Measures the absorption or scattering of infrared or visible light due to molecular vibrations. | Identifies functional groups on the biomolecule that are involved in the binding interaction. | General protein structure analysis. mdpi.com |
Conformational Changes in Biomolecules Induced by Monohydrate Binding
The binding of a hydrated sodium ion to a biomolecule is not a passive event; it often triggers significant changes in the three-dimensional structure of the molecule. These conformational changes are fundamental to the biological function of many proteins, including enzymes and transporters. nih.gov
For many membrane transport proteins, the coupling of sodium ion transport with the transport of other solutes, like glucose, is driven by ligand-induced conformational transitions. nih.gov Experimental evidence shows that the binding of Na⁺ induces a conformational change that alters the accessibility of the solute-binding site from one side of the membrane to the other. nih.gov For example, studies on membrane vesicles have shown that the presence of NaCl, as opposed to KCl, can protect certain sodium-dependent transport proteins from enzymatic degradation, suggesting a sodium-induced change in the protein's shape. nih.gov
Similarly, the catalytic activity of many coagulation serine proteases is enhanced by the binding of sodium. nih.gov The binding event triggers a conformational change that optimizes the enzyme's active site for catalysis. This process is mediated by a network of hydrogen bonds involving water molecules that are part of the sodium ion's hydration shell. nih.gov These findings underscore that the hydrated sodium ion can act as an allosteric modulator, where binding at one site on the protein influences the function at another, distant site through a structural change.
| Biomolecule Class | Functional Consequence | Mechanism | Reference |
|---|---|---|---|
| Membrane Transport Proteins (e.g., SGLT1) | Coupling of Na⁺ and glucose transport across the cell membrane. | Na⁺ binding alters the accessibility of the glucose binding site, facilitating translocation. | nih.gov |
| Serine Proteases (e.g., Thrombin) | Enhancement of catalytic activity. | Na⁺ binding triggers an allosteric change that stabilizes the active conformation of the enzyme. | nih.gov |
| Erythrocyte Membrane Proteins | Protection from enzymatic inactivation. | Na⁺ binding induces a structural change that makes the protein less susceptible to digestion by trypsin. | nih.gov |
Thermodynamic Parameters of Binding Interactions
The thermodynamics of binding describe the energetic forces that drive the association between a hydrated sodium ion and a biomolecule. These parameters, including the Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), provide a complete energetic profile of the interaction. Isothermal titration calorimetry (ITC) is a principal experimental technique for directly measuring these values. mdpi.comoup.com
The Gibbs free energy (ΔG) indicates the spontaneity of the binding process and is related to the binding affinity. It is composed of two components:
Enthalpy (ΔH): Represents the change in heat content of the system upon binding. A negative ΔH (exothermic) indicates the formation of favorable interactions, such as hydrogen bonds and van der Waals forces. nih.gov
Entropy (ΔS): Represents the change in the randomness or disorder of the system. A positive ΔS is favorable and is often driven by the release of ordered water molecules from the binding surfaces into the bulk solvent (the hydrophobic effect). nih.gov
The relationship is given by the equation: ΔG = ΔH - TΔS, where T is the absolute temperature.
Binding interactions can be primarily enthalpy-driven (dominated by favorable bond formation) or entropy-driven (dominated by the favorable release of water). researchgate.net For instance, the interaction of some small molecules with DNA is enthalpy-driven, stabilized by an array of hydrogen bonds and electrostatic interactions. nih.gov In contrast, interactions that displace a large number of water molecules from the binding interface are often characterized by a large, favorable entropy change. nih.gov
Systematic studies of various aptamer-ligand pairs have revealed that their binding is predominantly an enthalpy-driven, entropically unfavorable phenomenon. oup.com The thermodynamic signature (the relative contributions of ΔH and ΔS) provides deep insight into the nature of the intermolecular forces holding the complex together.
| Parameter | Symbol | Description | Favorable Condition |
|---|---|---|---|
| Gibbs Free Energy | ΔG | Overall energy change; determines binding affinity and spontaneity. | Negative (spontaneous) |
| Enthalpy | ΔH | Heat released or absorbed due to bond formation/breaking (e.g., H-bonds, van der Waals). | Negative (exothermic) |
| Entropy | ΔS | Change in disorder, often related to the hydrophobic effect and conformational changes. | Positive (increased disorder) |
Catalytic Applications and Mechanistic Studies
Sodium Monohydrates as Catalysts, Co-catalysts, or Precursors in Chemical Reactions
Sodium hydroxide (B78521) is a versatile agent in chemical reactions, functioning as a catalyst, promoter, or precursor to facilitate hydrogen production and other chemical transformations. researchgate.netsemanticscholar.org Its inclusion in processes like steam methane (B114726) reforming, coal gasification, and biomass gasification can lower operating temperatures and accelerate reaction rates. researchgate.net
In the context of hydrogen generation, sodium hydroxide is pivotal. It serves as a catalyst in the electrolysis of seawater, where the addition of NaOH can significantly increase the yield and production rate of hydrogen. nveo.org Research has shown that an optimal concentration of NaOH can enhance the efficiency of the electrolysis process using copper electrodes. nveo.org Furthermore, it acts as a catalytic agent in the reaction between aluminum and water to generate hydrogen gas. researchgate.netgoogle.com In this process, NaOH is not consumed but functions to disrupt the passivating oxide layer on the aluminum surface, enabling the reaction with water to proceed. researchgate.netgoogle.com
Sodium hydroxide also plays a crucial role as a co-catalyst or promoter in reactions involving other hydrogen storage materials. For instance, in the hydrolysis of sodium borohydride (B1222165) (NaBH₄), a stable hydrogen carrier, NaOH is added to the solution to control the pH, thereby stabilizing the NaBH₄ and regulating the catalytic hydrogen release. nih.govnih.govmdpi.com It is also used as a reactant in conjunction with catalysts like Raney nickel for hydrogen production from carbon monoxide, a process that simultaneously serves the purpose of carbon sequestration. mdpi.comresearchgate.net
Mechanistic Investigations of Catalytic Pathways
Understanding the underlying mechanisms by which sodium hydroxide participates in catalytic cycles is essential for optimizing reaction conditions and improving efficiency.
2Al + 2NaOH + 6H₂O → 2Na[Al(OH)₄] + 3H₂ wikipedia.org
The table below summarizes the effect of NaOH concentration on hydrogen production during the electrolysis of seawater.
| NaOH Concentration | Total Hydrogen Produced (ml) | Duration (minutes) | Average Production Rate (ml/min) |
| 0.5 M | - | - | - |
| 1.0 M | 671.8 | 1700 | ~0.40 |
| 1.5 M | - | 1000 | ~0.65 |
| Data derived from studies on seawater electrolysis where NaOH was used as a catalyst. nveo.org |
Sodium hydroxide is integral to various synthesis and oxidative processes. In materials synthesis, it facilitates the formation of novel functional materials. For example, an antibacterial copper-doped cotton textile can be fabricated by immersing cotton in a Cu(II)-saturated sodium hydroxide solution. frontiersin.org In this process, the NaOH solution enables the coordination between copper ions and the cellulose (B213188) hydroxyl groups of the cotton, forming stable Cu-O bonds and integrating the copper uniformly throughout the fiber matrix. frontiersin.org
In oxidative environmental applications, sodium hydroxide significantly enhances the degradation of pollutants. Studies have shown that in the presence of a high concentration of NaOH (e.g., 2M), the photolytic degradation of dyes such as Acid Blue 29 and Ethyl Violet is highly efficient under UV-C irradiation. researchgate.net This suggests a novel highly alkaline advanced oxidation process (HA-AOP) where the hydroxide ions play a critical role in the oxidative degradation mechanism of micropollutants. researchgate.net
The reusability and stability of catalysts are critical for practical and economic viability. In systems where sodium hydroxide is used as a co-catalyst or to control reaction media, the stability of the entire catalytic system is often evaluated.
In the catalytic hydrolysis of sodium borohydride, various metal-based catalysts (e.g., Co-Cu-B, NiMo/Cu) are used to generate hydrogen, while NaOH is present in the solution to maintain stability. mdpi.commdpi.com The reusability of these primary catalysts is tested over multiple cycles in the NaOH solution. For example, a NiMo/Cu catalyst used for NaBH₄ hydrolysis retained 94% of its initial catalytic activity after five cycles in a 5 wt.% NaOH solution. mdpi.com Similarly, a Co-Cu-B monolithic catalyst maintained 81% of its initial activity after ten consecutive cycles in a 10 wt.% NaOH solution. mdpi.com The slight decrease in activity is often attributed to the precipitation of byproducts like sodium metaborate (B1245444) on the catalyst's active sites. mdpi.com The stability imparted by the NaOH solution is crucial for achieving this high level of reusability.
The table below shows the reusability of different catalysts in NaOH-stabilized sodium borohydride solutions.
| Primary Catalyst | NaOH Concentration | Number of Cycles | Final Activity Retention |
| NiMo(20)/Cu | 5 wt.% | 5 | 94% |
| Co-Cu-B | 10 wt.% | 10 | 81% |
| BCS-Co25 | 10% w/v | 5+ | High |
| Data compiled from studies on catalyst reusability in NaBH₄ hydrolysis. mdpi.commdpi.comresearchgate.net |
Sodium hydroxide has demonstrated significant potential in environmental catalysis, particularly for the degradation of persistent organic pollutants in water. Its role is central to a novel advanced oxidation process where high alkalinity promotes the breakdown of dye molecules. researchgate.net
Research on the photodegradation of Acid Blue 29 and Ethyl Violet found that the dyes degrade efficiently under UV light in a 2M NaOH solution. researchgate.net Interestingly, the addition of traditional catalysts like titanium dioxide or oxidants such as hydrogen peroxide did not further enhance the degradation rate, indicating that the highly alkaline environment created by NaOH is the primary driver of the degradation process. researchgate.net This phenomenon opens a pathway for treating industrial effluents that are often characterized by intense color and high concentrations of organic pollutants. The mechanism likely involves the generation of reactive species facilitated by the high concentration of hydroxide ions under UV irradiation. researchgate.net This application is particularly relevant for treating dye house effluents, which often contain various inorganic ions and organic chemicals. researchgate.net
Advanced Materials Science and Engineering Applications
Role in Energy-Related Materials Research
Hydrogen Storage Materials Development
Direct and prominent research specifically focusing on "Sodium monohydrate" as a primary material for hydrogen storage development is limited. The term "this compound" refers to a diverse group of sodium salts with one molecule of water of hydration, and no single compound within this classification is widely recognized as a leading candidate for hydrogen storage.
However, sodium-containing compounds are indeed at the forefront of hydrogen storage research. Notably, Sodium Borohydride (B1222165) (NaBH4) is a well-investigated material for hydrogen storage due to its high gravimetric hydrogen capacity and controlled hydrogen release through hydrolysis sigmaaldrich.comaim2flourish.comvwr.comvwr.comchemimpex.comereztech.comamericanelements.comgoogle.comresearchgate.net. It is important to clarify that NaBH4 is typically studied as an anhydrous compound or in aqueous solutions, and while its reaction with water is fundamental to hydrogen generation, it is not commonly referred to as "this compound" in the context of its chemical formula or hydrated forms aim2flourish.comereztech.com. The U.S. Department of Energy (DOE) has identified both advantages, such as its ability to be stored as a stabilized aqueous solution and catalytically hydrolyzed, and drawbacks, including limitations on its gravimetric hydrogen storage capacity and manufacturing cost, for NaBH4 as a hydrogen storage material sigmaaldrich.com. Efforts continue to synthesize efficient catalysts for its hydrolysis and develop novel recycling processes for regeneration sigmaaldrich.comvwr.com.
Regarding the provided citations for this section, Sulfaclozine this compound is primarily utilized as an extractant in research, particularly in studies involving proteins and animal cells, rather than for hydrogen storage applications vwr.com. Similarly, Sodium carbonate monohydrate (Na2CO3·H2O) has been studied for its solidification properties and general storage characteristics google.com. While sodium carbonate itself has been explored for CO2 binding and energy storage, this application does not directly pertain to hydrogen storage pentachemicals.eu.
Components for Energy Storage Systems
While a singular "this compound" is not a primary component, certain this compound compounds or the principles of hydration in sodium salts are relevant to the development of energy storage systems.
One such compound is Sodium Perchlorate Monohydrate (NaClO4·H2O). This inorganic salt can be relevant in the context of sodium-ion batteries, which are gaining attention as an alternative to lithium-based technologies due given the abundance of sodium sigmaaldrich.comvwr.com. Sodium perchlorate, including its monohydrate form, can be utilized in electrolytes for these battery systems sigmaaldrich.comvwr.comfishersci.nocore.ac.ukresearchgate.net. Research has explored its use in developing flexible and low-temperature operable sodium-ion batteries, indicating its adaptability and efficiency in extreme conditions sigmaaldrich.com.
Another relevant compound is Sodium Carbonate Monohydrate (Na2CO3·H2O). This compound has been considered in thermal energy storage applications, particularly within systems involving CO2 capture and utilization pentachemicals.euvwr.comnih.gov. The dehydration and rehydration processes of sodium carbonate, including its monohydrate form, can be leveraged for energy storage and release researchgate.net. For instance, sodium carbonate can be used to store or bind CO2 and also as an energy storage medium pentachemicals.eu. Its dehydration process, converting the monohydrate to anhydrous sodium carbonate, can be accelerated by microwave heating, demonstrating a method for energy efficiency researchgate.net.
Furthermore, while not a monohydrate, Sodium Acetate (B1210297) Trihydrate (CH3COONa·3H2O) is a well-known phase change material (PCM) extensively studied for thermal energy storage due to its high latent heat and resource abundance aim2flourish.commdpi.comeuropa.eu. Its ability to store chemical energy and release heat upon demand through crystallization makes it a promising candidate for applications like home heating systems, illustrating the broader potential of hydrated sodium salts in energy storage aim2flourish.commdpi.com.
Material Modification and Surface Chemistry Studies with Monohydrates
Monohydrates, as a class of compounds, can play roles in material modification and surface chemistry studies, often due to their specific hydration properties, solubility, and interaction with various substrates.
For instance, Nafcillin this compound (NFX), an emerging contaminant, has been the subject of studies involving its removal from aqueous solutions using biocomposite hydrogels researchgate.net. These hydrogels, often containing nanocellulose, demonstrate significant capacity to absorb water and adsorb NFX. While the primary focus of such research is contaminant removal, the underlying principles involve material modification (hydrogel synthesis) and surface chemistry (adsorption mechanisms, including electrostatic and London dispersion interactions between the hydrogel and the monohydrate). Nanocellulose hydrogels themselves show promise in a wide array of applications, including energy storage and separations, highlighting the broader materials science context.
The presence of a single water molecule in monohydrates can influence their crystal structure, solubility, and reactivity, making them valuable for investigating hydration effects on material properties. Such studies contribute to understanding how the presence of water of crystallization impacts the physical and chemical behavior of materials, which is crucial for designing new materials with tailored properties.
Emerging Research Directions and Methodological Advances in Sodium Monohydrate Studies
Emerging Research Trends and Hotspots in Monohydrate Chemistry
Emerging research in monohydrate chemistry, particularly concerning sodium compounds, focuses on optimizing their production, understanding their phase transformations, and exploring novel applications. For sodium carbonate monohydrate (Na₂CO₃·H₂O), a significant hotspot is the investigation of its crystallization process, especially in the context of industrial production from natural sources like trona ore researchgate.netgoogle.comgoogle.comtrea.com. Studies are aimed at improving crystal quality and efficiency, considering factors like temperature and the presence of impurities such as sodium chloride, which can influence the transition temperature to anhydrous sodium carbonate google.comtrea.com. The conversion of sodium carbonate to its monohydrate form in aqueous suspensions is understood through a supersaturation-nucleation-growth mechanism, with crystal growth rates and nucleation rates being higher at lower aqueous phase temperatures researchgate.net.
Sodium hydroxide (B78521) monohydrate (NaOH·H₂O) is also a subject of interest, particularly in physical chemistry due to its role in various industrial processes as a strong base and acid neutralizer americanelements.comfishersci.fithermofisher.comfishersci.cafishersci.pt. Research extends to its use as a catalyst in transesterification for biodiesel production, although this typically requires the anhydrous form to prevent saponification wikipedia.org. The study of hydroxide molecules, including those in sodium hydroxide monohydrate, has led to breakthroughs in evaporative cooling, potentially impacting fields like atmospheric science and energy production technologies americanelements.com.
Beyond these common examples, other sodium monohydrates are gaining attention. Sodium bisulfate monohydrate (NaHSO₄·H₂O) is being explored for its utility as a preservative and sanitizer in food microbiology, demonstrating antimicrobial properties against pathogens like Listeria monocytogenes and Escherichia coli sigmaaldrich.com. It is also investigated as a reagent for the oxidation of various organic compounds and as a catalyst in esterification reactions sigmaaldrich.com. Sodium tetrametaphosphate monohydrate (Na₄P₄O₁₂·H₂O), a polyphosphate, is recognized for its high water solubility and ability to form complexes with metal ions, finding applications as a food additive, in detergents, and for water treatment ontosight.ai.
Interdisciplinary Approaches in Sodium Monohydrate Research
The study of sodium monohydrates inherently involves interdisciplinary approaches, bridging chemistry with materials science, environmental science, and industrial engineering.
Industrial Chemistry and Engineering : Sodium carbonate monohydrate is crucial in glass manufacturing, where it acts as a flux to lower the melting point of silica, enhancing energy efficiency chemimpex.comchemicalbook.com. It is also vital in the production of detergents and cleaning agents, water softening, and pH regulation in various chemical reactions fishersci.fichemimpex.comchemicalbook.com. Research in this area often involves chemical engineering to optimize crystallization processes and improve product purity and yield google.comgoogle.comtrea.comebner-co.de.
Environmental Science : Sodium carbonate monohydrate plays a role in environmental applications, such as effluent and acid waste neutralization chemimpex.comoecd.orgsolvay.com. Its high water solubility means that emissions to the aquatic environment can increase alkalinity and pH, necessitating careful control of wastewater oecd.org. Sodium tetrametaphosphate monohydrate, while used in water treatment, also raises environmental concerns due to its potential to contribute to eutrophication in aquatic ecosystems ontosight.ai.
Materials Science : Sodium monohydrates are explored for developing new materials with unique properties. For instance, sodium phosphotungstate monohydrate, with its polyoxometalate framework, is investigated for potential in magnetic and electronic materials ontosight.ai. The structural understanding of these hydrates, such as the orthorhombic crystals of sodium hydroxide monohydrate, is critical for materials design researchgate.net.
Food Science and Biotechnology : Sodium bisulfate monohydrate's application as a food preservative and its use in the one-step hydrolysis for xylooligosaccharides production from biomass highlight its relevance in food science and green chemistry sigmaaldrich.com. Sodium acetate (B1210297) monohydrate is also used in chemical research fishersci.ca.
Innovative Experimental Methodologies for Characterization and Synthesis
Advancements in experimental methodologies are crucial for the synthesis and comprehensive characterization of sodium monohydrates, enabling precise control over their properties.
Synthesis and Crystallization : For sodium carbonate monohydrate, industrial production often involves evaporative crystallization from solutions derived from trona ore google.comtrea.com. The crystallization process can be executed using multi-effect plants, mechanical vapor recompression, or thermal vapor recompression, targeting specific temperature ranges (e.g., 35°C – 105°C) to ensure monohydrate formation ebner-co.de. Research focuses on understanding and controlling factors like supersaturation, nucleation, and crystal growth rates during these transformations researchgate.net.
High-Purity Synthesis : The demand for high-purity sodium monohydrates for research and specialized applications drives the development of advanced purification techniques. For example, sodium hydroxide monohydrate is available in ultra-pure grades (e.g., 99.996% metals basis) for trace analysis in environmental, water, and food analysis, often produced by sub-boiling distillation and packaged under clean-room conditions thermofisher.comfishersci.cahoneywell.comvwr.com.
Characterization Techniques : Innovative techniques are employed to study the physical and chemical properties of these compounds. The focused beam reflectance method (FBRM) is used for in situ measurements of particle size distribution during the conversion of sodium carbonate to its monohydrate form, providing insights into phase transformation processes researchgate.net. X-ray diffraction and other spectroscopic methods are essential for determining crystal structures and understanding the arrangement of atoms and water molecules within the hydrate (B1144303) lattice researchgate.net.
Future Perspectives and Unaddressed Challenges in Monohydrate Research
Despite significant progress, several challenges and future research directions remain in the field of this compound chemistry.
Controlling Impurities and Crystal Quality : A persistent challenge in industrial crystallization, particularly for sodium carbonate monohydrate, is managing impurities (e.g., sodium chloride) that can negatively impact crystal quality and lead to fouling of heat transfer equipment google.comtrea.com. Future research will likely focus on developing more selective separation techniques and crystallization strategies to overcome these issues.
Understanding Complex Hydration States : While monohydrates are a specific focus, many sodium salts form multiple hydrate phases (e.g., sodium carbonate decahydrate (B1171855), heptahydrate) nih.gov. A deeper understanding of the thermodynamic and kinetic factors governing the formation and interconversion of these different hydrate forms is crucial for controlled synthesis and application.
Exploring Novel Sodium Monohydrates : The discovery and characterization of new organic and inorganic sodium monohydrates, like NCS-356 this compound with its potential biological activities, present an ongoing area of exploration google.com. Fully understanding the biological effects and therapeutic applications of such novel compounds requires extensive future research.
Environmental Impact Mitigation : For polyphosphate monohydrates like sodium tetrametaphosphate, continued research is needed to develop methods for mitigating their environmental impact, particularly concerning eutrophication in aquatic ecosystems, while retaining their beneficial applications ontosight.ai.
Advanced Computational Modeling : Integrating advanced computational modeling with experimental studies can provide deeper insights into the hydration mechanisms, crystal growth, and stability of sodium monohydrates, guiding the design of new materials and processes.
The ongoing research in this compound chemistry promises to yield more efficient industrial processes, novel materials, and a more profound understanding of hydration phenomena in inorganic and organic sodium compounds.
Q & A
Q. What are the standard laboratory synthesis methods for sodium perchlorate monohydrate?
Sodium perchlorate monohydrate (NaClO₄·H₂O) is synthesized via electrolysis of sodium chlorate (NaClO₃) using a platinum electrode. The chlorate undergoes anodic oxidation over time to form perchlorate. Post-synthesis, crystallization in controlled humidity yields the monohydrate form. Critical parameters include current density (5–10 mA/cm²) and temperature (20–25°C) to avoid side reactions .
Q. How can researchers verify the purity and hydration state of sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O)?
- Titration : Alkalimetric assays confirm purity (99.0–102.0% by mass) .
- Thermogravimetric Analysis (TGA) : Dehydration at ~100°C confirms monohydrate stoichiometry .
- X-ray Diffraction (XRD) : Matches crystallographic data (ICDD PDF-4+ 2023) to rule out anhydrous or polyhydrate impurities .
Q. What are the solubility profiles of sodium monohydrate compounds in aqueous systems?
Advanced Research Questions
Q. How to address contradictions in reported thermal decomposition temperatures for sodium perchlorate monohydrate?
Discrepancies in decomposition temperatures (e.g., 130°C vs. 266°F/130°C in vs. 482°F/250°C in ) arise from experimental conditions:
- Methodology : Use differential scanning calorimetry (DSC) at controlled heating rates (5–10°C/min) under nitrogen.
- Sample Prep : Ensure anhydrous handling to avoid moisture interference.
- Validation : Cross-reference with high-resolution mass spectrometry (HRMS) to identify decomposition byproducts (e.g., Cl₂, O₂) .
Q. What experimental design principles apply to optimizing this compound stability in hybrid materials?
- Factorial Design : Vary humidity (10–90% RH), temperature (25–60°C), and excipient ratios (e.g., silica desiccants) to model stability.
- Response Surface Methodology (RSM) : Use Design Expert® software (as in ) to predict degradation kinetics.
- Accelerated Aging : Apply Arrhenius equations at elevated temperatures to extrapolate shelf-life .
Q. How to mitigate redox reactivity of sodium perchlorate monohydrate in electrochemical studies?
- Incompatibility Management : Avoid contact with reducing agents (e.g., organics, sulfides) to prevent explosive reactions .
- Electrolyte Formulation : Use inert solvents (e.g., acetonitrile) and glovebox conditions (O₂ < 0.1 ppm) for battery applications .
Methodological Best Practices
Q. What safety protocols are critical for handling this compound compounds?
Q. How to standardize hydration state reporting in publications?
- Documentation : Specify storage conditions (humidity, temperature) and analytical methods (Karl Fischer titration for H₂O content) .
- Crystallography : Deposit XRD/CIF files in public databases (e.g., Cambridge Structural Database) .
Data Contradiction Analysis
Q. Why do solubility values for NaH₂PO₄·H₂O vary between 850 g/L and 209 g/100 mL?
- Unit Conversion : 209 g/100 mL = 2090 g/L, indicating possible confusion between anhydrous and monohydrate forms.
- Hydration State : Confirm via TGA and dynamic vapor sorption (DVS) to distinguish between NaH₂PO₄ (anhydrous) and NaH₂PO₄·H₂O .
Q. How to resolve conflicting LD₅₀ data for this compound compounds?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
